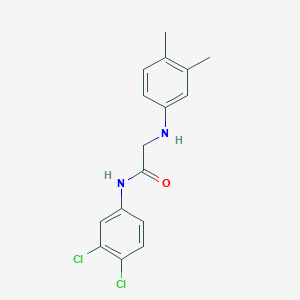

N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide

Description

N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide is a substituted acetamide featuring a 3,4-dichlorophenyl group and a 3,4-dimethylanilino moiety. The 3,4-dichlorophenyl group is a common pharmacophore in pesticides and pharmaceuticals, contributing to enhanced binding affinity and metabolic stability . The 3,4-dimethylanilino substituent may influence steric and electronic interactions, impacting solubility and target engagement.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O/c1-10-3-4-12(7-11(10)2)19-9-16(21)20-13-5-6-14(17)15(18)8-13/h3-8,19H,9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGRRSNXGDZXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide typically involves the reaction of 3,4-dichloroaniline with 3,4-dimethylaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the acetamide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1. Anticancer Properties

Research indicates that derivatives of N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Breast Cancer : A study demonstrated that compounds with similar structures showed selective cytotoxicity towards MCF-7 breast cancer cells, indicating potential for targeted cancer therapy .

- Mechanism of Action : The compound may act as an inhibitor of specific proteins involved in cancer progression, such as WDR5, enhancing its efficacy in treating malignancies .

2. Enzyme Inhibition

The compound has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Inhibiting this enzyme can prevent the accumulation of sorbitol in tissues, thereby mitigating peripheral effects associated with diabetes .

3. Antimicrobial Activity

Preliminary studies suggest that this compound and its analogs possess antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

- Substituent Effects : The presence of chlorine atoms at the 3 and 4 positions on the phenyl ring enhances binding affinity to target proteins compared to unsubstituted analogs .

- Dimethylamino Group : The dimethylamino substitution improves solubility and bioavailability, which are critical for therapeutic applications .

Case Study 1: Aldose Reductase Inhibition

A study involving diabetic rats demonstrated that administration of this compound significantly reduced sorbitol levels in ocular tissues compared to control groups. This suggests its potential utility in treating diabetic complications such as retinopathy .

Case Study 2: Anticancer Efficacy

In vitro assays revealed that this compound exhibited IC50 values below 100 nM against certain breast cancer cell lines. The data indicated a favorable interaction between the compound and the target proteins involved in cancer cell proliferation .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

- Chlorination Position: 3,4-dichloro substitution (vs.

- Heterocyclic Moieties : Benzothiazole () and thiazole () groups improve thermal stability and crystallinity, critical for material science applications.

Heterocyclic Components and Pharmacological Relevance

Heterocyclic substituents in acetamides influence bioactivity and physicochemical properties:

Thiazole Derivatives

Triazole and Sulfonamide Derivatives

- N-(3,4-dichlorophenyl)-2-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide (): Sulfonamide linkage and naphthalene group increase molecular weight (624.36 g/mol) and hydrophobicity, likely improving blood-brain barrier penetration .

Application-Driven Comparisons

Agricultural vs. Pharmaceutical Acetamides

- Pesticides (): Alachlor and pretilachlor feature alkyl and methoxy groups, optimizing soil adsorption and herbicidal activity. this compound lacks the alkoxy chains critical for pesticide function, suggesting divergent applications.

- Pharmaceuticals () :

- BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) shares the 3,4-dichlorophenyl group but includes a pyrrolidine moiety, likely targeting neurological receptors .

Biological Activity

N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₁H₁₃Cl₂N₃O

- Molecular Weight: 246.15 g/mol

- Melting Point: 121-124°C

- LogP: 3.02480 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors involved in inflammatory pathways or microbial growth. The presence of chlorine atoms on the phenyl ring enhances the compound's electrophilicity and reactivity, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The dichloro substitution pattern has been associated with enhanced lipophilicity and penetration into bacterial cells, leading to increased potency against resistant strains.

Table 1: Antimicrobial Activity Data

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. Research indicates that this compound can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Case Study: In Vivo Anti-inflammatory Effects

A study conducted on a murine model of acute inflammation demonstrated that administration of this compound resulted in a significant reduction in paw edema compared to control groups. The compound was found to downregulate the expression of TNF-alpha and IL-6, key mediators of inflammatory response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.